Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate
Overview
Description
Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a 4-chlorophenyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-methylpyrazole-5-carboxylic acid
- Ethyl 1-(4-bromophenyl)-3-methylpyrazole-5-carboxylate
- 1-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Biological Activity
Ethyl 1-(4-chlorophenyl)-3-methylpyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an ethyl ester group and a 4-chlorophenyl substituent. This unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory domains.
1. Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating significant inhibition of growth.
- Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 8 µg/mL |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies show that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Mechanism of Action : this compound interacts with enzymes involved in the inflammatory response, potentially inhibiting cyclooxygenase (COX) activity, which is crucial in the synthesis of inflammatory mediators.
Cellular Effects
In vitro studies have demonstrated that this compound affects various cellular processes, including:
- Gene Expression Modulation : It alters the expression of genes related to inflammation and cell signaling pathways.
- Cell Viability : The compound exhibits dose-dependent effects on cell viability across different cancer cell lines, indicating potential as an anticancer agent.
3. Anticancer Potential
Recent studies have focused on the anticancer properties of this compound. It has shown promise in inhibiting the growth of several cancer cell lines.
- Table 2: Anticancer Activity Data
Molecular Mechanisms
The compound's biological effects are mediated through specific molecular interactions:
- Enzyme Binding : this compound binds to active sites on enzymes, leading to their inhibition or activation depending on the target.
- Transport Mechanisms : The distribution within biological systems is facilitated by transport proteins, influencing its bioavailability and efficacy .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antimicrobial Study : A study assessed its efficacy against clinical isolates of bacteria and fungi, reporting significant antimicrobial activity comparable to standard antibiotics .
- Anti-inflammatory Study : In a model of induced inflammation, the compound reduced edema and inflammatory markers significantly.
- Cancer Cell Line Study : Testing against multiple cancer cell lines revealed that it induces apoptosis and inhibits proliferation effectively .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)15-16(12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFYQOLMSOSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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